molecular formula C8H6ClNO2 B14849766 7-Chloro-2H-pyrano[2,3-B]pyridin-3(4H)-one

7-Chloro-2H-pyrano[2,3-B]pyridin-3(4H)-one

Cat. No.: B14849766
M. Wt: 183.59 g/mol
InChI Key: VARNEFKDGRJGSC-UHFFFAOYSA-N
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Description

7-Chloro-2H-pyrano[2,3-B]pyridin-3(4H)-one is a heterocyclic compound that features a pyrano-pyridine fused ring system

Preparation Methods

The synthesis of 7-Chloro-2H-pyrano[2,3-B]pyridin-3(4H)-one can be achieved through various synthetic routes. One common method involves the reaction of hydrazonoyl halides with arylidenemalononitrile in the presence of ethanol and triethylamine . This reaction yields the desired pyrano-pyridine derivative through a series of condensation and cyclization steps. Industrial production methods may involve similar reaction conditions but optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

7-Chloro-2H-pyrano[2,3-B]pyridin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

7-Chloro-2H-pyrano[2,3-B]pyridin-3(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-2H-pyrano[2,3-B]pyridin-3(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The specific pathways involved depend on the target enzyme or receptor, but common pathways include inhibition of cell proliferation and induction of apoptosis in cancer cells .

Properties

Molecular Formula

C8H6ClNO2

Molecular Weight

183.59 g/mol

IUPAC Name

7-chloro-4H-pyrano[2,3-b]pyridin-3-one

InChI

InChI=1S/C8H6ClNO2/c9-7-2-1-5-3-6(11)4-12-8(5)10-7/h1-2H,3-4H2

InChI Key

VARNEFKDGRJGSC-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)COC2=C1C=CC(=N2)Cl

Origin of Product

United States

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